Cas no 1184215-63-1 (2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide)

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide is a specialized chemical compound featuring a pyrazole core functionalized with an amino group and an acetamide linker bound to a cyclopentyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in heterocyclic synthesis. The presence of both amino and amide functionalities enhances its ability to participate in further derivatization, enabling the formation of complex molecular architectures. Its cyclopentyl group contributes to steric and electronic modulation, which may influence binding affinity in target interactions. The compound is of interest in medicinal chemistry for the development of biologically active molecules.
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide structure
1184215-63-1 structure
商品名:2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
CAS番号:1184215-63-1
MF:C10H16N4O
メガワット:208.260241508484
CID:6144439
PubChem ID:60783057

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
    • AKOS009998112
    • 1184215-63-1
    • EN300-804403
    • インチ: 1S/C10H16N4O/c11-9-5-6-14(13-9)7-10(15)12-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,11,13)(H,12,15)
    • InChIKey: IFKFBGOGYQAAEJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=CC(N)=N1)NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 208.13241115g/mol
  • どういたいしつりょう: 208.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 72.9Ų

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-804403-0.1g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
0.1g
$490.0 2025-03-21
Enamine
EN300-804403-2.5g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
2.5g
$1089.0 2025-03-21
Enamine
EN300-804403-0.05g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
0.05g
$468.0 2025-03-21
Enamine
EN300-804403-1.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
1.0g
$557.0 2025-03-21
Enamine
EN300-804403-0.5g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
0.5g
$535.0 2025-03-21
Enamine
EN300-804403-5.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
5.0g
$1614.0 2025-03-21
Enamine
EN300-804403-0.25g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
0.25g
$513.0 2025-03-21
Enamine
EN300-804403-10.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
1184215-63-1 95.0%
10.0g
$2393.0 2025-03-21

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 関連文献

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamideに関する追加情報

Introduction to 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide (CAS No. 1184215-63-1)

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide, also known by its CAS number 1184215-63-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles and is characterized by its unique structural features, which include an amino-substituted pyrazole ring and a cyclopentylamino acetamide moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has been extensively documented in the literature. Typically, it is synthesized through a multi-step process involving the condensation of cyclopentylamine with an appropriate acyl chloride, followed by the reaction with a 3-amino-1H-pyrazole derivative. The synthetic route is well-established and can be adapted to produce the compound on both laboratory and industrial scales. The purity and yield of the final product are critical parameters that influence its suitability for further research and development.

In recent years, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has been investigated for its potential as a therapeutic agent in various disease models. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that this compound exhibits significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide could be a valuable candidate for the treatment of inflammatory disorders, including arthritis and other autoimmune conditions.

Beyond its anti-inflammatory properties, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has also shown promise in neurodegenerative disease research. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. It has been reported to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival in animal models of Alzheimer's disease and Parkinson's disease. These findings highlight the potential of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide as a lead compound for developing new treatments for neurodegenerative disorders.

The pharmacokinetic profile of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has also been studied in detail. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic efficacy. The compound is rapidly absorbed after oral administration and has a relatively long half-life, making it suitable for once-daily dosing regimens. Additionally, it exhibits low toxicity in preclinical studies, which further supports its potential for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with inflammatory conditions. These trials are crucial for advancing our understanding of the compound's potential as a novel therapeutic agent.

In conclusion, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide (CAS No. 1184215-63-1) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development. Its anti-inflammatory properties, neuroprotective effects, and favorable pharmacokinetic profile position it as a potential therapeutic agent for treating various diseases. Ongoing clinical trials will provide valuable insights into its safety and efficacy, paving the way for potential future applications in medicine.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd